molecular formula C4H7NO2 B1586065 (R)-4-Methyloxazolidin-2-one CAS No. 4042-43-7

(R)-4-Methyloxazolidin-2-one

Cat. No. B1586065
CAS RN: 4042-43-7
M. Wt: 101.1 g/mol
InChI Key: VAJFEOKPKHIPEN-GSVOUGTGSA-N
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Description

(R)-4-Methyloxazolidin-2-one, also known as (R)-4-Methyloxazolidine-2-one, is an organic compound with the molecular formula C4H7NO2. It is an isomer of (S)-4-Methyloxazolidin-2-one and is a member of the oxazolidine family. This compound has a wide range of applications in the field of synthetic organic chemistry and is used in the synthesis of various compounds. It is also used in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Chiral Auxiliary in Asymmetric Synthesis : (Davies, Sanganee, & Szolcsányi, 1999) demonstrated that (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one is effective as a chiral auxiliary for stereoselective conjugate additions, aiding in the asymmetric synthesis of compounds like (−)-Aplysillamide B.

  • Inhibitors of Enterovirus 71 3C Protease : (Ma et al., 2018) found that modifying 4-iminooxazolidin-2-one-based inhibitors led to compounds with potent inhibitory activity against enterovirus 71 3C protease, suggesting potential as anti-EV71 drug candidates.

  • 3D-QSAR of Antibacterials : (Karki & Kulkarni, 2001) conducted a 3D quantitative structure-activity relationship study on 3-aryloxazolidin-2-one antibacterials. They determined that antibacterial activity depends on electronic, spatial, and thermodynamic factors.

  • Design of Chiral Auxiliaries for Cycloaddition : (Robiette et al., 2003) designed (R)-4-phenyloxazolidin-2-thione as an effective chiral auxiliary for the cycloaddition of 1-aminodiene, showcasing the versatility of oxazolidin-2-one derivatives in organic synthesis.

  • Biological Activity of Foldamers : (Del Secco et al., 2017) studied hybrid foldamers containing the (4R,5S)‐4‐carboxy‐5‐methyloxazolidin‐2‐one moiety. They found these oligomers selectively target human monocytes and granulocytes, indicating potential biomedical applications.

  • Synthesis of Functionalized Oxazolidinones : (Park et al., 2003) achieved the synthesis of N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones, demonstrating the utility of these compounds in synthesizing analogs of amino acids and peptides.

  • Pseudopeptides That Fold into β-Bend Ribbon Spirals : (Tomasini, Luppi, & Monari, 2006) synthesized oligomers containing the 4-carboxy-5-methyloxazolidin-2-one moiety and found that they fold into β-bend ribbon spirals, a subtype of the 310-helix.

properties

IUPAC Name

(4R)-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFEOKPKHIPEN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370540
Record name (R)-4-Methyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Methyloxazolidin-2-one

CAS RN

4042-43-7
Record name (R)-4-Methyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Chouhan, H Alper - The Journal of Organic Chemistry, 2009 - ACS Publications
A three-component cascade process is described for the synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot carboxamidation/aldol-type condensation reaction. …
Number of citations: 39 pubs.acs.org
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
Small molecule inhibitors that target the phosphatidylinositol 3-kinase (PI3K) signaling pathway have received significant interest for the treatment of cancers. The class I isoform PI3Kα …
Number of citations: 12 pubs.acs.org
ME Bunnage, AJ Burke, SG Davies… - Organic & …, 2003 - pubs.rsc.org
Conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-cinnamate or tert-butyl (E)-crotonate and in situ amination with trisyl azide results in the …
Number of citations: 72 pubs.rsc.org
V Ramaotsoa - 2015 - open.uct.ac.za
Jorgensen and List introduced enantioselective α-amination of an aldehyde with an azodicarboxylate as the electrophile using L -proline enamine catalysis in 2002. Following …
Number of citations: 0 open.uct.ac.za
SD Nelson Jr - 2018 - search.proquest.com
Small molecules play key roles in biological processes and have been suggested to be the “missing link” in the central dogma of molecular biology. Discovery campaigns facilitated by …
Number of citations: 2 search.proquest.com
AE Schneider, T Beisel, A Shemet… - Organic & Biomolecular …, 2014 - pubs.rsc.org
A highly efficient Bi(OTf)3-catalyzed multicomponent synthesis of arylglycines from readily available starting materials is described. The reaction proceeds under mild conditions and …
Number of citations: 21 pubs.rsc.org

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